4-((tert-butyldimethylsilyl)oxy)-1H-pyrazole
Overview
Description
4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a tert-butyldimethylsilyl (TBDMS) group
Mechanism of Action
Target of Action
Similar compounds, such as (tert-butyldimethylsilyloxy)acetaldehyde, are commonly used in synthetic glycobiology .
Mode of Action
It’s worth noting that (tert-butyldimethylsilyloxy)acetaldehyde can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that 4-((tert-butyldimethylsilyl)oxy)-1H-pyrazole might interact with its targets in a similar manner.
Biochemical Pathways
Given the potential similarity to (tert-butyldimethylsilyloxy)acetaldehyde, it may be involved in the production of erythrose , a four-carbon monosaccharide found in the pentose phosphate pathway.
Pharmacokinetics
The tert-butyldimethylsilyl (tbdms) group is often used in drug design to improve the lipophilicity and thus the bioavailability of a compound .
Result of Action
Based on the potential similarity to (tert-butyldimethylsilyloxy)acetaldehyde, it might be involved in the stereocontrolled production of erythrose .
Action Environment
It’s worth noting that the stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-butyldimethylsilyl)oxy)-1H-pyrazole typically involves the protection of the hydroxyl group on the pyrazole ring using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are mild, often conducted at room temperature to slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The TBDMS group can be oxidized under specific conditions.
Reduction: The pyrazole ring can be reduced, although this is less common.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents such as tetra-n-butylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated pyrazole, while substitution reactions can introduce various functional groups in place of the TBDMS group .
Scientific Research Applications
4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Comparison with Similar Compounds
Similar Compounds
4-((tert-Butyldimethylsilyl)oxy)-1-butanol: Similar in structure but with a butanol backbone.
(tert-Butyldimethylsilyloxy)acetaldehyde: Features an acetaldehyde group instead of a pyrazole ring.
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazole is unique due to its pyrazole ring, which imparts distinct chemical properties and reactivity compared to other TBDMS-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the pyrazole ring is required .
Properties
IUPAC Name |
tert-butyl-dimethyl-(1H-pyrazol-4-yloxy)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OSi/c1-9(2,3)13(4,5)12-8-6-10-11-7-8/h6-7H,1-5H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJVKJZMMAYEKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CNN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609288 | |
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226989-29-3 | |
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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